molecular formula C18H18N2O4 B2592423 (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one CAS No. 867136-30-9

(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one

Cat. No. B2592423
M. Wt: 326.352
InChI Key: XWUKHHVGRTZTGF-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may include the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isoindolines and Tetrahydroisoquinolines : Studies have demonstrated the synthesis of isoindolines and tetrahydroisoquinolines, where compounds similar to (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one serve as key intermediates. These syntheses involve complex reactions, showcasing the compound's utility in constructing heterocyclic frameworks, which are prevalent in many natural products and pharmaceuticals (Kametani et al., 1971), (Orito et al., 1999).

  • Protecting Groups in Synthesis : The 3,4-dimethoxybenzyl moiety, as seen in the structure of this compound, has been explored as a protecting group for hydroxyl functions in the synthesis of complex molecules. This utility underscores the compound's relevance in synthetic strategies, particularly in the efficient synthesis of oligoribonucleotides and macrolide antibiotics (Takaku et al., 1986), (Oikawa et al., 1985).

  • Electrochemical Studies : Electrochemical oxidation studies of compounds featuring the 3,4-dimethoxybenzyl group have provided insights into their reactivity and potential applications in synthetic organic chemistry. These studies highlight the electrochemical behaviors crucial for designing new synthetic pathways and understanding the mechanisms of complex reactions (Carmody et al., 1980).

Medicinal Chemistry Applications

  • Radioligand Binding Studies : Methoxylated tetrahydroisoquinolinium derivatives, structurally related to the compound , have been evaluated for their binding affinity to specific receptors, indicating the potential for these compounds in drug discovery and development. Such studies underscore the importance of structural modifications in enhancing biological activity and specificity (Graulich et al., 2006).

  • Synthesis and Evaluation of Chalcones and Derivatives : Research involving the synthesis and characterization of compounds with a dimethoxyphenyl moiety, akin to (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one, has explored their pharmacodynamics and pharmacokinetics. These studies, including ADMET screenings and antimicrobial screenings, demonstrate the compound's relevance in medicinal chemistry and drug design (Naqvi, 2018).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It may include its toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas for further research. It may include potential applications of the compound, or ways to improve its synthesis or properties.


properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-7-methyl-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-5-4-6-13-16(19-22)18(21)20(17(11)13)10-12-7-8-14(23-2)15(9-12)24-3/h4-9,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDWHIJOUPUIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2CC3=CC(=C(C=C3)OC)OC)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.